2-Chloro-N,N-dimethylpropanamide
Overview
Description
2-Chloro-N,N-dimethylpropanamide is an organic compound with the molecular formula C5H10ClNO. It is a chlorinated amide, characterized by the presence of a chlorine atom attached to the second carbon of the propanamide chain. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-N,N-dimethylpropanamide can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloropropionyl chloride with dimethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N,N-dimethylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different amides.
Reduction Reactions: The compound can be reduced to form corresponding amines.
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form propanoic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions or amines in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions with water.
Major Products Formed
Substitution: Formation of different amides.
Reduction: Formation of corresponding amines.
Hydrolysis: Formation of propanoic acid derivatives.
Scientific Research Applications
2-Chloro-N,N-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for potential therapeutic uses due to its reactivity with biological molecules.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N,N-dimethylpropanamide involves its reactivity with nucleophiles. The chlorine atom attached to the second carbon is highly reactive, making the compound susceptible to nucleophilic attack. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their function or altering their activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloropropanoate
- Ethyl 2-chloropropionate
- N,N-Dimethylacetamide
- 2-Chloroacetamide
- 2-Chloropropionic acid
Uniqueness
2-Chloro-N,N-dimethylpropanamide is unique due to its specific structure, which combines a chlorinated carbon with a dimethylamide group. This structure imparts distinct reactivity and properties, making it valuable in various chemical and biological applications .
Properties
IUPAC Name |
2-chloro-N,N-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO/c1-4(6)5(8)7(2)3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOAUKIEENWZNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884469 | |
Record name | Propanamide, 2-chloro-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10397-68-9 | |
Record name | 2-Chloro-N,N-dimethylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10397-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanamide, 2-chloro-N,N-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010397689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanamide, 2-chloro-N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanamide, 2-chloro-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N,N-dimethylpropionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.770 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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